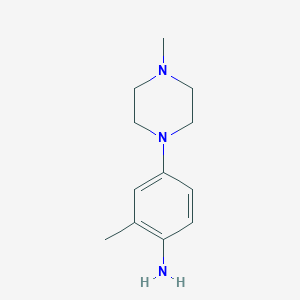
2-Methyl-4-(4-methylpiperazin-1-yl)aniline
Descripción general
Descripción
The compound 2-Methyl-4-(4-methylpiperazin-1-yl)aniline is a chemical structure that is part of various synthesized molecules with potential applications in medicinal chemistry. The papers provided discuss compounds that include the 4-methylpiperazin-1-yl moiety, which is a common feature in molecules designed for biological activity. For instance, the 2-anilinoquinolines with a 4-methylpiperazin-1-yl group have been investigated for their anticancer properties . Similarly, the synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols, starting from (S)-serine, has led to compounds with central nervous system receptor affinity . Another compound, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, was synthesized for potential pharmacological applications .
Synthesis Analysis
The synthesis of these compounds involves multiple steps and key intermediates. For example, the 2-anilinoquinolines were designed and synthesized with a specific 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety, showing the versatility of the 4-methylpiperazin-1-yl group in medicinal chemistry . The novel synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols from (S)-serine demonstrates a three-step process involving diastereomeric oxazolidine derivatives as intermediates . The synthesis of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was achieved through a nucleophilic substitution reaction, showcasing the reactivity of the 4-methylpiperazin-1-yl group .
Molecular Structure Analysis
The molecular structures of the compounds discussed in the papers feature the 4-methylpiperazin-1-yl group attached to various aromatic systems, such as quinolines, phenyl rings, and pyridines. This moiety is crucial for the biological activity of these molecules, as it can interact with various biological targets. The presence of this group in different molecular contexts suggests its importance in the pharmacophore of these compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include nucleophilic substitution, bromination, Swern oxidation, Wittig reaction, and hydrogenation. These reactions are employed to introduce or modify functional groups, demonstrating the chemical versatility and reactivity of the core structure containing the 4-methylpiperazin-1-yl group .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline are not detailed in the provided papers, the properties of similar compounds suggest that they possess characteristics conducive to biological activity. For example, the broad-spectrum antiproliferative activities of the 2-anilinoquinolines indicate good cell permeability and the ability to interact with multiple cancer cell lines . The interaction of the synthesized methanols with central nervous system receptors suggests a favorable binding affinity and selectivity . The synthesis and potential pharmacological application of the pyridine-carbonitrile compound imply stability and reactivity suitable for drug development .
Aplicaciones Científicas De Investigación
1. Cancer Therapy Research
2-Methyl-4-(4-methylpiperazin-1-yl)aniline has been investigated for its potential in cancer therapy. For instance, a study reported the synthesis of new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, including a 7-chloro-3-(4-methylpiperazin-1-yl) derivative, showing potent activity against hypoxic cancer cells (Ortega et al., 2000). Another research synthesized new 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, exhibiting potential in cancer treatment (Menteşe et al., 2015).
2. Synthesis of Bioactive Compounds
This compound has been used in the synthesis of various bioactive compounds. For example, it was involved in the synthesis of imatinib, an antileukemic agent, and its isomer (Koroleva et al., 2011). Additionally, it was used in the synthesis of a new series of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles (Menteşe et al., 2015).
3. Pharmaceutical Chemistry
In pharmaceutical chemistry, 2-Methyl-4-(4-methylpiperazin-1-yl)aniline plays a role in creating novel pharmaceutical compounds. Research focused on the synthesis of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity, a target for cancer therapies, highlighted its importance (Boschelli et al., 2001).
4. Development of Antimicrobial Agents
This chemical has also been used in developing antimicrobial agents. A study synthesized thiophene-2-carboxaldehyde derivatives, which exhibited antibacterial and antifungal activities, suggesting potential in antimicrobial therapy (Shareef et al., 2016).
Safety And Hazards
“2-Methyl-4-(4-methylpiperazin-1-yl)aniline” is classified as an irritant . It has the following hazard statements: H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
Propiedades
IUPAC Name |
2-methyl-4-(4-methylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10-9-11(3-4-12(10)13)15-7-5-14(2)6-8-15/h3-4,9H,5-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEFRDRZJUCTLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCN(CC2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366610 | |
| Record name | 2-methyl-4-(4-methylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(4-methylpiperazin-1-yl)aniline | |
CAS RN |
16154-71-5 | |
| Record name | 2-methyl-4-(4-methylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




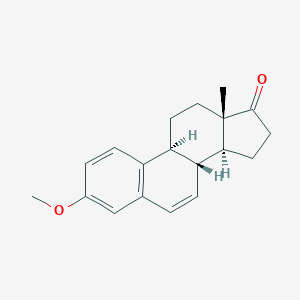
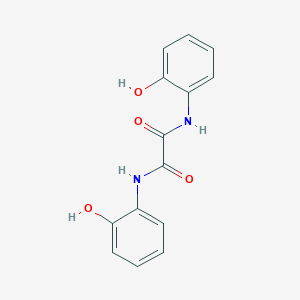
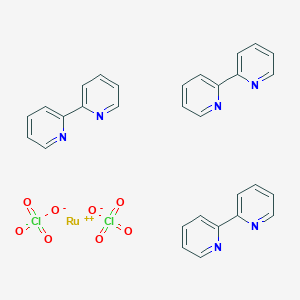
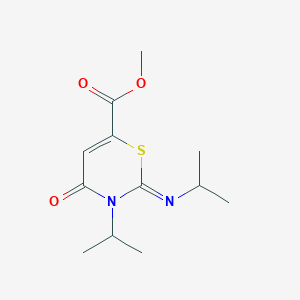
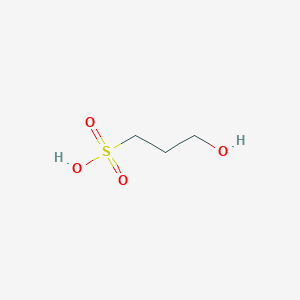


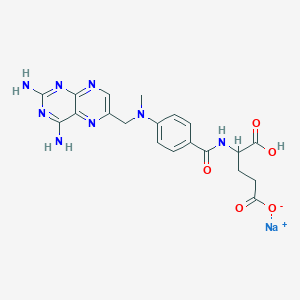
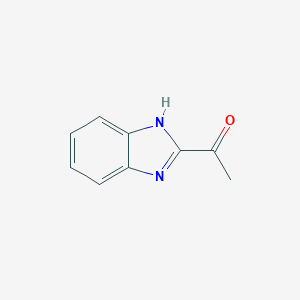

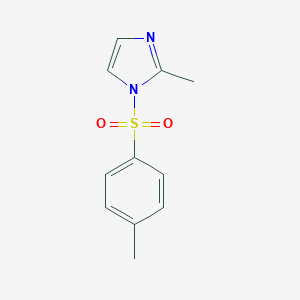
![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole](/img/structure/B97925.png)
